Ret-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

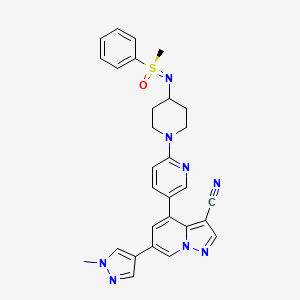

Molecular Formula |

C29H28N8OS |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]-3-pyridinyl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1 |

InChI Key |

CCWHRQDNJUAXAI-LDLOPFEMSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6 |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent RET Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, differentiation, and survival. Aberrant RET signaling, driven by mutations or gene fusions, is a known oncogenic driver in a variety of human cancers, including non-small cell lung cancer and thyroid carcinoma. This has established RET as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of potent RET inhibitors, with a focus on the common strategies and experimental protocols employed in their development. While specific data for the inhibitor "Ret-IN-10" (identified as compound 18 in patent WO2021135938A1) is not publicly available, this guide will utilize data from well-characterized RET inhibitors to illustrate the principles and methodologies central to this class of targeted therapies.

The RET Kinase: A Validated Oncogenic Driver

The RET protein is a transmembrane receptor with an intracellular tyrosine kinase domain.[1] Under normal physiological conditions, RET is activated by binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[2] This activation triggers a downstream signaling cascade involving pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.

Oncogenic activation of RET can occur through several mechanisms:

-

Point Mutations: Gain-of-function mutations, often found in medullary thyroid cancer, lead to ligand-independent dimerization and constitutive activation of the kinase.

-

Gene Fusions: Chromosomal rearrangements can fuse the RET kinase domain with an upstream partner protein, resulting in a constitutively active chimeric protein. These fusions are prevalent in a subset of non-small cell lung cancers and papillary thyroid cancers.[1]

The discovery of these alterations has paved the way for the development of targeted therapies that specifically inhibit the catalytic activity of the RET kinase.

Discovery of RET Inhibitors: From Screening to Rational Design

The identification of novel RET inhibitors typically follows a structured drug discovery pipeline, which can be broadly categorized into the following stages:

-

Target Validation: Confirming the role of RET in specific cancer types through genetic and functional studies.

-

Hit Identification: Screening large chemical libraries to identify compounds that exhibit inhibitory activity against the RET kinase.

-

Hit-to-Lead Optimization: Modifying the initial "hit" compounds through medicinal chemistry to improve their potency, selectivity, and drug-like properties.

-

Lead Optimization: Further refinement of "lead" compounds to enhance their efficacy, safety, and pharmacokinetic profiles, ultimately leading to a clinical candidate.

Data Presentation: In Vitro Activity of Representative RET Inhibitors

The following table summarizes the in vitro inhibitory activity of two well-known, clinically approved RET inhibitors, Selpercatinib and Pralsetinib, against wild-type (WT) RET and common mutant forms. This data is representative of the quantitative information sought during the discovery process.

| Compound | Target | IC50 (nM) | Reference |

| Selpercatinib | RET (WT) | 14.0 | |

| RET (V804M) | 24.1 | ||

| RET (G810R) | 530.7 | ||

| Pralsetinib | RET (WT) | 0.4 | |

| RET (V804L) | 0.3 | ||

| RET (V804M) | 0.4 | ||

| RET (M918T) | 0.4 | ||

| CCDC6-RET fusion | 0.4 |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Synthesis of RET Inhibitors

While the specific synthetic route for this compound is proprietary, the synthesis of small molecule kinase inhibitors often involves multi-step organic chemistry processes. A general workflow for the synthesis of a hypothetical RET inhibitor is outlined below. The actual synthesis would be highly dependent on the specific chemical scaffold of the molecule.

Caption: Generalized workflow for the synthesis of a small molecule RET inhibitor.

Experimental Protocols

The characterization of a novel RET inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor activity.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against the RET kinase.

Methodology:

-

Reagents: Recombinant human RET kinase, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test compound.

-

Procedure:

-

The test compound is serially diluted and incubated with the RET kinase enzyme.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cells harboring RET alterations.

Methodology:

-

Cell Lines: Cancer cell lines with known RET fusions (e.g., from non-small cell lung cancer) or mutations (e.g., from medullary thyroid cancer).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound.

-

After a prolonged incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis: The percentage of cell growth inhibition is plotted against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Target Engagement

Objective: To confirm that the compound inhibits RET signaling within the cell.

Methodology:

-

Cell Culture and Treatment: RET-driven cancer cells are treated with the test compound for a specified period.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

SDS-PAGE and Western Blotting:

-

Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated RET (p-RET) and total RET.

-

Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate.

-

-

Analysis: A reduction in the p-RET signal in compound-treated cells compared to untreated controls indicates target engagement and inhibition of RET kinase activity.

Signaling Pathways and Experimental Workflow Visualization

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of intervention for RET inhibitors.

Caption: Simplified RET signaling pathway and the mechanism of action of RET inhibitors.

Experimental Workflow for RET Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor.

Caption: A standard workflow for the preclinical characterization of a RET inhibitor.

Conclusion

The development of potent and selective RET inhibitors represents a significant advancement in the treatment of cancers with aberrant RET signaling. The discovery and synthesis of these molecules require a multidisciplinary approach, integrating medicinal chemistry, biochemistry, and cell biology. While specific details regarding this compound remain within the confines of patent literature, the principles and experimental methodologies outlined in this guide provide a comprehensive framework for understanding the development of this important class of targeted cancer therapies. Future research will likely focus on overcoming mechanisms of acquired resistance to current RET inhibitors and expanding their application to a broader range of RET-driven malignancies.

References

Ret-IN-10: A Deep Dive into its Binding Affinity for RET Kinase

For Immediate Release

In the landscape of targeted cancer therapy, the rearranged during transfection (RET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer and multiple endocrine neoplasia type 2. The development of potent and selective RET inhibitors is a key focus for researchers and drug development professionals. This technical guide provides a comprehensive overview of the binding affinity of Ret-IN-10, a novel RET kinase inhibitor, and the methodologies used for its characterization.

Quantitative Analysis of this compound Binding Affinity

This compound, identified as compound 18 in patent WO2021135938A1, demonstrates potent inhibitory activity against RET kinase. The half-maximal inhibitory concentration (IC50) values of this compound have been determined against various forms of the RET kinase, providing crucial data for its characterization as a targeted inhibitor. A summary of this quantitative data is presented below, offering a clear comparison of its activity against wild-type and mutant RET kinases.

| Inhibitor | RET Kinase Variant | IC50 (nM) |

| This compound | RET (unspecified) | 88.10 |

| This compound | RET (unspecified) | 27.98 |

| This compound | RET (unspecified) | 14.47 |

Note: The specific RET kinase variants corresponding to the IC50 values of 27.98 nM and 14.47 nM are not explicitly detailed in the public domain at the time of this publication.

RET Kinase Signaling and Inhibition

The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. Ligand-induced dimerization of the RET receptor triggers autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling events. Constitutive activation of this pathway, often due to mutations or gene rearrangements, can lead to uncontrolled cell proliferation and tumorigenesis. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling.

Experimental Protocols for Determining Binding Affinity

The determination of IC50 values for kinase inhibitors like this compound is typically achieved through in vitro biochemical assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

TR-FRET Kinase Binding Assay Protocol

This assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.

Materials:

-

Recombinant RET kinase (wild-type and mutant forms)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

-

Test compound (this compound) serially diluted in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume microplates

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the RET kinase and the Europium-labeled anti-tag antibody in the assay buffer.

-

Tracer Solution Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

-

Assay Assembly:

-

Add the kinase/antibody mixture to each well of the assay plate containing the test compound.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

-

Add the tracer solution to all wells to initiate the displacement reaction.

-

-

Incubation: Incubate the plate for another defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This technical guide provides a foundational understanding of the binding affinity of this compound to RET kinase. The presented data and methodologies are essential for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation and comparative analysis of novel RET inhibitors.

Ret-IN-10 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-10 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The RET signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2.[3][4] This has led to the development of targeted therapies, such as this compound, that specifically inhibit RET kinase activity.[5] This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating this compound, including a detailed experimental protocol, data presentation guidelines, and visualizations of the associated signaling pathway and experimental workflow.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK, PI3K/AKT, JAK/STAT, and PLCγ pathways, which are integral to cell proliferation and survival.[1][6]

In Vitro Kinase Assay for this compound: Experimental Protocol

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against RET kinase. This protocol is based on commonly used luminescence-based kinase assays.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and/or mutant RET kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. Inhibition of RET kinase by this compound results in a higher luminescence signal.

Materials:

-

Recombinant human RET kinase (wild-type or mutant)

-

This compound

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Thaw the recombinant RET kinase and kinase substrate on ice. Dilute them to the desired working concentrations in kinase assay buffer.

-

Prepare the ATP solution at the desired concentration in kinase assay buffer. The optimal ATP concentration should be at or near the Km for RET.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound and control solutions (vehicle control with DMSO, and a positive control inhibitor if available) to the wells of a white, opaque microplate.

-

Add the diluted RET kinase to each well, except for the "no enzyme" control wells.

-

-

Kinase Reaction:

-

Pre-incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Equilibrate the luminescence-based ATP detection reagent to room temperature.

-

Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

-

The percent inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Data Presentation

Quantitative data from the in vitro kinase assay should be summarized in a clear and structured table. While specific IC50 values for this compound are not publicly available in the searched resources, the following table provides a template for presenting such data.

| Compound | Target Kinase | ATP Concentration (µM) | IC50 (nM) |

| This compound | Wild-type RET | 10 | Data not available |

| This compound | RET (V804M mutant) | 10 | Data not available |

| This compound | RET (M918T mutant) | 10 | Data not available |

| Reference Inhibitor | Wild-type RET | 10 | Insert value |

Conclusion

This technical guide provides a framework for the in vitro evaluation of this compound, a potent inhibitor of RET kinase. The detailed experimental protocol and data presentation guidelines offer a standardized approach for researchers in the field of drug discovery and development. The provided visualizations of the RET signaling pathway and the experimental workflow serve as valuable tools for understanding the mechanism of action and the practical aspects of the assay. Further studies are warranted to fully characterize the inhibitory profile of this compound against a panel of wild-type and mutant RET kinases.

References

The Impact of RET Inhibition by Ret-IN-10 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][3][4] Targeted inhibition of RET kinase activity has emerged as a promising therapeutic strategy.[1] This technical guide provides an in-depth analysis of Ret-IN-10, a potent and selective RET inhibitor, and its effects on key downstream signaling pathways. We will explore its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its evaluation, and visualize the affected signaling cascades.

Introduction to RET Signaling

The RET receptor tyrosine kinase, upon binding its glial cell line-derived neurotrophic factor (GDNF) family ligands and co-receptors, dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[2][5] These phosphorylated tyrosines serve as docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling events that regulate essential cellular processes.[2][3] The principal signaling pathways activated by RET include:

-

PI3K/AKT Pathway: Primarily involved in cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell proliferation, differentiation, and survival.[3]

-

JAK/STAT Pathway: Plays a role in cell growth and differentiation.

-

PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.[3]

Constitutive activation of these pathways due to oncogenic RET alterations leads to uncontrolled cell proliferation and tumorigenesis.[2][3]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the RET kinase domain.[1] By competitively blocking ATP, this compound prevents the autophosphorylation of RET, thereby inhibiting its kinase activity and the subsequent activation of downstream signaling pathways.[1] This blockade of oncogenic signaling can lead to the induction of apoptosis and the suppression of tumor growth in RET-driven cancers.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Wild-Type RET | 1.2 |

| V804M RET Mutant | 3.5 |

| M918T RET Mutant | 0.8 |

| KIF5B-RET Fusion | 1.5 |

| CCDC6-RET Fusion | 1.3 |

Table 2: Cellular Activity of this compound in RET-Altered Cancer Cell Lines

| Cell Line | RET Alteration | Assay | IC50 (nM) |

| TT | M918T Mutation | Cell Viability (MTT) | 8.7 |

| MZ-CRC-1 | CCDC6-RET Fusion | Cell Viability (MTT) | 12.4 |

| LC-2/ad | KIF5B-RET Fusion | Cell Viability (MTT) | 10.1 |

Table 3: Inhibition of Downstream Signaling by this compound (100 nM, 24h)

| Cell Line | Pathway Component | % Inhibition of Phosphorylation |

| TT | p-AKT (Ser473) | 85% |

| TT | p-ERK1/2 (Thr202/Tyr204) | 92% |

| TT | p-STAT3 (Tyr705) | 78% |

| MZ-CRC-1 | p-AKT (Ser473) | 81% |

| MZ-CRC-1 | p-ERK1/2 (Thr202/Tyr204) | 88% |

Visualization of Signaling Pathways and Experimental Workflow

RET Signaling Pathways and Inhibition by this compound

Caption: Overview of RET signaling and the inhibitory action of this compound.

Downstream Signaling Cascades

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET inhibitor - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of RET Inhibitors in vivo

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2][3] Constitutive activation of the RET receptor tyrosine kinase, through mutations or gene fusions, leads to uncontrolled cell proliferation and tumor growth.[2][4][5] This has spurred the development of targeted RET inhibitors, which have shown significant promise in treating RET-altered cancers.[2][6] This technical guide provides a detailed overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of RET inhibitors, focusing on the core principles and methodologies crucial for their preclinical and clinical development. While specific data for a compound named "Ret-IN-10" is not available in the public domain as of late 2025, this guide will utilize data from well-characterized RET inhibitors to illustrate the key concepts and experimental approaches.

Pharmacokinetics of RET Inhibitors

The primary goal of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[7][8] This information is vital for optimizing dosing regimens to maximize efficacy and minimize toxicity.[9]

Table 1: Representative Pharmacokinetic Parameters of Selective RET Inhibitors in Preclinical Models

| Parameter | Selpercatinib (Mouse) | Pralsetinib (Mouse) | Notes |

| Cmax (ng/mL) | Data not publicly available in detail | Data not publicly available in detail | Maximum plasma concentration. |

| Tmax (h) | Data not publicly available in detail | Data not publicly available in detail | Time to reach maximum plasma concentration. |

| t1/2 (h) | Data not publicly available in detail | Data not publicly available in detail | Elimination half-life. |

| AUC (ng·h/mL) | Data not publicly available in detail | Data not publicly available in detail | Area under the plasma concentration-time curve, a measure of total drug exposure. |

| Bioavailability (%) | Data not publicly available in detail | Data not publicly available in detail | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Brain Penetration | Has shown intracranial activity | Has shown intracranial activity | Important for treating or preventing brain metastases.[10] |

Note: Detailed preclinical pharmacokinetic data for many RET inhibitors is often proprietary. The table illustrates the key parameters that are evaluated. Researchers would typically generate this data for their specific compound of interest.

Experimental Protocols for Pharmacokinetic Studies

A typical in vivo PK study in a murine model involves the following steps:

-

Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c) are commonly used.[11][12] For studies investigating brain penetration, specific models may be employed.[10]

-

Drug Administration: The RET inhibitor is administered via the intended clinical route (e.g., oral gavage for orally available drugs) or intravenously to determine absolute bioavailability.[13]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).

Caption: Workflow for a typical in vivo pharmacokinetic study.

Pharmacodynamics of RET Inhibitors

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect.[7] For RET inhibitors, this involves assessing target engagement and the downstream consequences of RET signaling inhibition.

Table 2: Representative Pharmacodynamic Parameters of Selective RET Inhibitors

| Parameter | Selpercatinib | Pralsetinib | Notes |

| Cellular IC50 (nM) | ~6 nM (KIF5B-RET) | ~0.4 nM (CCDC6-RET) | Concentration required to inhibit 50% of the activity of the target in a cellular context. |

| In vivo Target Inhibition | Dose-dependent inhibition of RET phosphorylation | Dose-dependent inhibition of RET phosphorylation | Measured by techniques like Western blot or immunohistochemistry on tumor tissue. |

| Tumor Growth Inhibition | Significant tumor growth inhibition in xenograft models | Significant tumor growth inhibition in xenograft models | Assessed by measuring tumor volume over time in response to treatment. |

Note: IC50 values can vary depending on the specific RET alteration and the cell line used.

Experimental Protocols for Pharmacodynamic Studies

In vivo PD studies often utilize tumor xenograft models:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are implanted with human cancer cells harboring a specific RET alteration (e.g., KIF5B-RET fusion).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with the RET inhibitor or a vehicle control according to a predetermined dosing schedule.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers to calculate tumor volume.

-

Target Engagement Analysis: At the end of the study, tumors are excised and analyzed for inhibition of RET phosphorylation and downstream signaling pathways (e.g., MAPK and PI3K/AKT pathways) using methods like Western blotting or immunohistochemistry.

Caption: Simplified RET signaling pathway and the mechanism of action of RET inhibitors.

Conclusion

The in vivo characterization of the pharmacokinetic and pharmacodynamic properties of novel RET inhibitors is a cornerstone of their preclinical development. A thorough understanding of a compound's ADME profile, coupled with robust measures of target engagement and antitumor efficacy, is essential for successful translation to the clinic. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers working to advance the next generation of therapies for patients with RET-driven cancers.

References

- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RET inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of physiologically based pharmacokinetic models for RET inhibitors to predict brain distribution – ScienceOpen [scienceopen.com]

- 11. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for a Selective RET Inhibitor (e.g., Ret-IN-10) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a selective RET inhibitor, exemplified here as Ret-IN-10, in mouse models of RET-driven cancers. The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), often through activating point mutations or chromosomal rearrangements leading to fusion oncoproteins.[1][2] Selective RET inhibitors are designed to target these aberrant kinases, offering a promising therapeutic strategy.

The following protocols are based on established methodologies for evaluating novel selective RET inhibitors in preclinical mouse models.[3][4] While specific parameters for a novel compound like "this compound" would require empirical determination, these guidelines offer a robust starting point for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Data Presentation: Dosing of Selective RET Inhibitors in Mouse Models

The following table summarizes reported dosages of various selective RET inhibitors in xenograft mouse models, which can serve as a reference for determining an appropriate starting dose for this compound.

| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy (Tumor Growth Inhibition - TGI) | Reference |

| BYS10 | Ba/F3-KIF5B-RET Xenograft | 1, 3, 10 mg/kg | Oral (p.o.), BID | Daily | 62.68%, 78.45%, 94.64% respectively | [4] |

| BYS10 | Ba/F3-KIF5B-RET-V804L Xenograft | 1, 3, 10 mg/kg | Oral (p.o.), BID | Daily | 53.55%, 94.67%, 103.02% respectively | [4] |

| BYS10 | Ba/F3-KIF5B-RET-G810S Xenograft | 1, 3, 10 mg/kg | Oral (p.o.), BID | Daily | 78.29%, 100.99%, 112.59% respectively | [4] |

| Selpercatinib (LOXO-292) | RET fusion-positive tumor mouse models | Not specified | Not specified | Not specified | Significant tumor regression | [5] |

| Cabozantinib | NIH-3T3-CCDC6/RET & HBECp-RET1 Xenografts | Not specified | Not specified | Not specified | Complete tumor growth block for 10-15 days | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a selective RET inhibitor for oral gavage in mice. The formulation provided is a common vehicle for oral administration of hydrophobic compounds in preclinical studies.

Materials:

-

This compound (or other selective RET inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Solutol HS 15 (or other suitable solubilizing agent)

-

Deionized water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles)

-

Syringes

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 10% Solutol HS 15, and 85% deionized water. For example, to prepare 10 ml of vehicle, mix 0.5 ml of DMSO, 1.0 ml of Solutol HS 15, and 8.5 ml of deionized water.

-

Drug Formulation:

-

Weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

Dissolve the weighed this compound in the appropriate volume of DMSO first.

-

Add the Solutol HS 15 to the DMSO/drug mixture and vortex until clear.

-

Add the deionized water to the mixture and vortex thoroughly to ensure a homogenous suspension or solution.

-

-

Final Preparation: Prepare fresh on each day of dosing. Store at room temperature and protect from light until administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a xenograft model, where human cancer cells with a specific RET fusion (e.g., KIF5B-RET) are implanted into immunodeficient mice.

Animal Model:

-

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old.

Experimental Workflow:

Caption: Workflow for an in vivo efficacy study of a RET inhibitor.

Procedure:

-

Cell Implantation: Subcutaneously inject approximately 5 x 10^6 RET-fusion positive cells (e.g., Ba/F3-KIF5B-RET) in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Group Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration:

-

Administer this compound orally via gavage at the predetermined doses (e.g., 1, 3, 10 mg/kg) twice daily (BID).

-

Administer the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight every 2-3 days.

-

Observe the mice daily for any signs of toxicity.

-

-

Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

-

Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated RET).

Protocol 3: Pharmacodynamic (PD) Analysis

This protocol describes the assessment of target engagement by measuring the phosphorylation of RET in tumor tissues.

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies (e.g., anti-p-RET, anti-total RET, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Tissue Lysis: Homogenize the tumor tissue in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated RET to total RET.

Signaling Pathway

The oncogenic activity of RET fusions is driven by the constitutive activation of the RET kinase domain, leading to the activation of downstream signaling pathways that promote cell proliferation and survival.

Caption: RET fusion protein signaling and the point of inhibition.

General Considerations for In Vivo Mouse Studies

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) depends on the physicochemical properties and pharmacokinetic profile of the compound.[7][8][9][10][11] Oral gavage is common for small molecule inhibitors.

-

Dose and Schedule: The optimal dose and schedule should be determined through dose-range-finding studies to identify a well-tolerated and efficacious regimen.

-

Pharmacokinetics: It is crucial to characterize the pharmacokinetic profile of this compound in mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate exposure with efficacy.[12][13][14][15]

-

Data Interpretation: Tumor growth inhibition (TGI) is a key endpoint for efficacy studies. It is also important to monitor for any adverse effects, such as weight loss or changes in behavior.

References

- 1. onclive.com [onclive.com]

- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. dsv.ulaval.ca [dsv.ulaval.ca]

- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 10. blog.addgene.org [blog.addgene.org]

- 11. youtube.com [youtube.com]

- 12. Quantitative intravitreal pharmacokinetics in mouse as a step towards inter-species translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Application Notes and Protocols for Western Blot Analysis of p-RET Following RET Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of phosphorylated RET (p-RET) by Western blot in response to treatment with a RET inhibitor, such as Ret-IN-10. The protocol outlines cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Constitutive activation of RET due to mutations or fusions is a known driver in several cancers, including non-small cell lung cancer and various types of thyroid cancer.[2][3] Targeted therapies using RET inhibitors aim to block the kinase activity of RET, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1]

This compound is a potent inhibitor of RET.[4] Its mechanism of action involves binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling.[1] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the levels of phosphorylated RET (p-RET), the active form of the protein. A reduction in p-RET levels upon treatment with an inhibitor is a direct indicator of target engagement and inhibition.

RET Signaling Pathway

The activation of the RET receptor tyrosine kinase triggers several downstream signaling cascades that are crucial for cell proliferation and survival.[5] Upon ligand binding and dimerization, RET undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites then serve as docking platforms for various adaptor proteins, leading to the activation of key pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[5] Aberrant, constitutive activation of this pathway is a hallmark of certain cancers. RET inhibitors block this initial phosphorylation event, thereby shutting down these downstream oncogenic signals.

Experimental Workflow

The overall workflow for assessing the effect of a RET inhibitor on p-RET levels involves several key stages, from cell culture to data analysis. This systematic process ensures reproducible and quantifiable results.

Detailed Experimental Protocol

This protocol is designed for cultured cells known to express activated RET, such as cell lines with RET fusions (e.g., LC-2/ad) or activating mutations (e.g., TT cells).

Materials and Reagents:

-

Cell Line: Appropriate cell line with known RET activation.

-

Cell Culture Medium and Supplements: As required for the specific cell line.

-

This compound or other RET inhibitor.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit: BCA or Bradford assay.

-

Laemmli Sample Buffer (4X): Containing SDS and a reducing agent like β-mercaptoethanol or DTT.

-

Tris-Glycine SDS Running Buffer.

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-RET (e.g., Tyr905 or Tyr1062)

-

Mouse anti-total RET

-

Mouse or Rabbit anti-loading control (e.g., GAPDH, β-actin)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL).

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a dose-response series of this compound in complete cell culture medium. A typical concentration range to test for a novel inhibitor might be 0, 1, 10, 100, 1000, and 10000 nM.

-

Replace the medium in each well with the medium containing the respective concentration of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysate Preparation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane into a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-RET (diluted in 5% BSA/TBST as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imager.

-

Quantify the band intensities using image analysis software.

-

To re-probe for total RET and a loading control, the membrane can be stripped and the immunodetection process (steps 6.1-7.2) repeated with the respective primary antibodies.

-

Normalize the p-RET signal to the total RET signal. Further normalize this ratio to the loading control to account for any loading inaccuracies.

-

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions. The results should be expressed as the relative p-RET level, normalized to the vehicle control.

Table 1: Dose-Dependent Inhibition of RET Phosphorylation by this compound (Illustrative Data)

| This compound Concentration (nM) | Normalized p-RET/Total RET Ratio (Mean ± SD) | % Inhibition of p-RET |

| 0 (Vehicle) | 1.00 ± 0.08 | 0% |

| 1 | 0.85 ± 0.06 | 15% |

| 10 | 0.52 ± 0.05 | 48% |

| 100 | 0.15 ± 0.03 | 85% |

| 1000 | 0.04 ± 0.01 | 96% |

| 10000 | 0.02 ± 0.01 | 98% |

Note: The data presented in this table are for illustrative purposes only and represent a typical outcome for a potent RET inhibitor. Actual results will vary depending on the specific inhibitor, cell line, and experimental conditions.

From this data, an IC50 value (the concentration of inhibitor required to reduce p-RET levels by 50%) can be calculated using appropriate software (e.g., GraphPad Prism).[5] In the illustrative data above, the IC50 would be approximately 12 nM.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory activity of compounds like this compound on RET phosphorylation. Accurate and reproducible quantification of p-RET levels by Western blot is a critical step in the preclinical evaluation of novel RET inhibitors and for understanding their mechanism of action in relevant cellular models.

References

- 1. Primary Resistance to RET Inhibition in a RET Fusion-Positive Pancreatic Neuroendocrine Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RET inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Case report: Selpercatinib in the treatment of RET fusion-positive advanced lung adenocarcinoma: a challenging clinical case [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for Cell Viability Assay with Ret-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-10 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway, through mutations or fusions of the RET gene, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[2][3] As a targeted therapeutic agent, this compound offers the potential to selectively inhibit the growth of cancer cells harboring these RET alterations.

These application notes provide a comprehensive guide for assessing the effect of this compound on cell viability, a critical step in preclinical drug development. The included protocols detail the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining cell viability and provide a framework for generating crucial quantitative data, such as IC50 values.

Mechanism of Action: RET Signaling Inhibition

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL co-receptor (GFRα). This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are integral to promoting cell growth, survival, and proliferation.[4][5]

In cancers with activating RET mutations or fusions, the RET kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth. This compound functions as a kinase inhibitor, likely by competing with ATP for the binding site in the catalytic domain of the RET kinase. This inhibition prevents the autophosphorylation and subsequent activation of the downstream signaling cascades, thereby impeding cancer cell proliferation and survival.[6]

Caption: RET signaling pathway and its inhibition by this compound.

Data Presentation: Quantitative Analysis of Cell Viability

The primary output of a cell viability assay with an inhibitor like this compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the viability of a cell population by 50%. The IC50 is a critical metric for comparing the potency of different compounds and for selecting promising candidates for further development.

It is important to note that publicly available, peer-reviewed literature does not yet contain specific IC50 values for this compound across a range of cancer cell lines. The following table is a template demonstrating how such data should be presented once generated through the protocols outlined below.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | RET Status | Incubation Time (hours) | IC50 (nM) [Hypothetical] |

| TT | Medullary Thyroid Carcinoma | C634W Mutation | 72 | 15 |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | M918T Mutation | 72 | 25 |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | 72 | 50 |

| NCI-H2228 | Lung Adenocarcinoma | EML4-ALK Fusion | 72 | >1000 |

| HEK293 | Normal Embryonic Kidney | Wild-Type RET | 72 | >10000 |

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound. Researchers should generate their own data following the provided protocols.

Experimental Protocols

Cell Viability Determination using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cancer cell lines of interest (e.g., TT, MZ-CRC-1, LC-2/ad)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Caption: A step-by-step workflow for the MTT cell viability assay.

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for blank measurements.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for 72 hours (or other desired time points) at 37°C in a 5% CO2 humidified incubator.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be gently agitated on a shaker for a few minutes to aid solubilization. For some solubilization buffers, an overnight incubation at 37°C may be required.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Conclusion

The protocols and guidelines presented here provide a robust framework for evaluating the efficacy of this compound in cancer cell lines with defined RET alterations. Accurate determination of cell viability and IC50 values is a cornerstone of preclinical drug assessment. By following these detailed procedures, researchers can generate reliable and reproducible data to advance the understanding and potential clinical application of this compound as a targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Performance Comparison of Commonly Used Assays to Detect RET Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Application Notes and Protocols for Targeting the RET Dependence Receptor Pathway to Induce Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that plays a dual role in cell fate.[1][2] In the presence of its ligand, the Glial cell line-Derived Neurotrophic Factor (GDNF), RET activation promotes cell survival and proliferation through downstream signaling cascades like the PI3K/AKT and MAPK pathways.[3][4] Conversely, in the absence of GDNF, RET functions as a dependence receptor, actively inducing apoptosis.[1][5] This pro-apoptotic activity presents a promising therapeutic window for cancer treatment, where targeted agents could potentially mimic the ligand-absent state or enhance the apoptotic signaling of RET.

This document provides a detailed overview of the signaling pathway involved in RET-dependent apoptosis and offers protocols for evaluating the efficacy of therapeutic agents, hypothetically termed "Ret-IN-10," designed to exploit this pathway.

Mechanism of Action: RET-Induced Apoptosis

In the absence of its ligand GDNF, RET initiates a caspase-dependent apoptotic cascade.[1] The RET protein is cleaved by caspase-3 at intracytoplasmic sites, generating a pro-apoptotic intracellular fragment.[5] This process is independent of RET's tyrosine kinase activity.[5] The signaling cascade involves the formation of a complex with PKCδ and sustained activation of JNK, leading to the upregulation of the transcription factor Pit-1 and subsequently p53, a key regulator of apoptosis.[5]

Quantitative Data Summary

The following tables summarize hypothetical data for a generic RET-pathway targeting agent, "this compound," illustrating its efficacy in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| SH-SY5Y | Neuroblastoma | 8.5 |

| SK-N-MC | Neuroblastoma | 12.3[6] |

| GH4C1 | Pituitary Adenoma | 6.2[5] |

| TT | Medullary Thyroid Carcinoma | 15.8[7] |

| MCF-7 | Breast Cancer | 25.1 |

Table 2: Apoptosis Induction by this compound (10 µM) after 24 hours

| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |

| SH-SY5Y | 45.2% | 4.8 |

| GH4C1 | 55.8% | 6.2 |

| TT | 38.5% | 3.5 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[12] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11][13]

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and untreated cells

-

Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

-

Lysis Buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Lyse the treated and untreated cells using the provided Lysis Buffer.

-

Centrifuge the lysates to pellet cellular debris.

-

Add the supernatant to a 96-well plate.

-

Add the DEVD-pNA substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

-

Quantify the protein concentration of the lysates to normalize caspase-3 activity.

Protocol 4: Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. The anti-PARP antibody will detect the full-length (116 kDa) and cleaved (89 kDa) fragments.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the 89 kDa fragment indicates apoptosis.[14]

Conclusion

The dependence receptor function of RET presents a viable strategy for inducing apoptosis in cancer cells. The protocols outlined here provide a framework for evaluating the efficacy of therapeutic agents that target this pathway. By utilizing a combination of cell viability, apoptosis, and mechanistic assays, researchers can thoroughly characterize the anti-cancer properties of novel compounds like the hypothetical "this compound." Further investigation into the nuances of the RET signaling pathway will be crucial for the development of effective and targeted cancer therapies.

References

- 1. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET signalling provides tumorigenic mechanism and tissue specificity for AIP-related somatotrophinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dependence receptor Ret induces apoptosis in somatotrophs through a Pit-1/p53 pathway, preventing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 14. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Administration of Ret-IN-10 in Animal Studies

Disclaimer: Publicly available information regarding the specific administration, pharmacokinetics, and efficacy of Ret-IN-10 in animal models is limited. The following application notes and protocols are based on established methodologies for other potent and selective RET inhibitors, such as Selpercatinib (LOXO-292) and Pralsetinib (BLU-667), and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-finding and toxicity studies for this compound to establish a safe and effective dose for specific animal models.

Introduction

This compound is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Preclinical animal studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of novel RET inhibitors like this compound. This document provides detailed protocols and application notes for the administration of this compound in rodent models for cancer research.

Data Presentation: Representative Preclinical Data of Selective RET Inhibitors

The following tables summarize typical pharmacokinetic and efficacy data observed with selective RET inhibitors in preclinical animal models. These values should be considered as a reference for designing and evaluating studies with this compound.

Table 1: Representative Pharmacokinetic Parameters of Selective RET Inhibitors in Mice

| Parameter | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) |

| Dose (oral gavage) | 10 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | ~1500 | ~2000 |

| Tmax (hr) | ~2 | ~4 |

| AUC (0-24h) (ng·h/mL) | ~12000 | ~25000 |

| Half-life (t½) (hr) | ~5 | ~6 |

Data are representative and can vary based on the specific animal strain, formulation, and experimental conditions.

Table 2: Representative Efficacy Data of Selective RET Inhibitors in Mouse Xenograft Models

| Animal Model | Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| KIF5B-RET fusion NSCLC | Selpercatinib | 10 mg/kg, BID, oral | >90% |

| CCDC6-RET fusion NSCLC | Pralsetinib | 25 mg/kg, QD, oral | >80% |

| RET M918T MTC | Selpercatinib | 30 mg/kg, BID, oral | Significant tumor regression |

| RET C634W MTC | Pralsetinib | 50 mg/kg, QD, oral | Significant tumor inhibition |

BID: twice daily; QD: once daily. TGI is a percentage reduction in tumor growth compared to a vehicle-treated control group.

Experimental Protocols

Formulation of this compound for Oral Administration

Due to the typically poor water solubility of kinase inhibitors, a suitable vehicle is required for oral administration in animal studies.

Materials:

-

This compound powder

-

Vehicle components:

-

0.5% (w/v) Methylcellulose (or Hydroxypropyl Methylcellulose - HPMC)

-

0.2% (v/v) Tween 80

-

Sterile water for injection

-

Protocol:

-

Prepare the vehicle by first dissolving Tween 80 in a portion of the sterile water.

-

Slowly add the methylcellulose powder to the Tween 80 solution while stirring continuously to avoid clumping.

-

Add the remaining sterile water to reach the final volume and continue stirring until a clear, homogeneous suspension is formed.

-

Accurately weigh the required amount of this compound powder.

-

Gradually add the this compound powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.

-

The final formulation should be prepared fresh daily and stored at 4°C, protected from light, for the duration of the dosing period. Before each administration, ensure the suspension is thoroughly mixed.

Administration of this compound via Oral Gavage in Mice

Oral gavage is the most common and reliable method for administering precise doses of therapeutic agents to rodents.

Materials:

-

Mouse oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Prepared this compound formulation

-

Appropriately restrained mouse

Protocol:

-

Ensure the this compound formulation is at room temperature and well-suspended.

-

Draw the calculated volume of the formulation into the syringe. The typical dosing volume for mice is 5-10 mL/kg body weight.

-

Securely restrain the mouse to prevent movement and injury.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

-

Advance the needle slowly and smoothly until the ball tip is in the esophagus. Do not force the needle.

-

Once in the correct position, dispense the formulation slowly and steadily.

-

Carefully withdraw the needle.

-

Monitor the animal for a short period after administration to ensure there are no signs of distress or aspiration.

-

Record the date, time, dose, and animal ID for each administration.

Tumor Xenograft Model Protocol for Efficacy Studies

This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor activity of this compound.

Materials:

-

Cancer cell line with a known RET alteration (e.g., KIF5B-RET fusion or RET M918T mutation)

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Begin treatment with this compound (or vehicle control) as described in Protocol 3.2. Administer the compound at the predetermined dose and schedule.

-

Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health throughout the study.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

Visualization of Signaling Pathways and Experimental Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway that is constitutively activated by oncogenic RET alterations and is the target of inhibitors like this compound.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the in vivo evaluation of a RET inhibitor.

Caption: Workflow for in vivo efficacy studies of this compound.

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ret-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-10 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3] Aberrant activation of RET due to mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[3] this compound is designed to block the ATP-binding site of the RET protein, thereby inhibiting its kinase activity and downstream signaling cascades, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][4] This inhibition is expected to induce cell cycle arrest and apoptosis in cancer cells with activating RET alterations.

Flow cytometry is a powerful technique for analyzing the effects of kinase inhibitors like this compound at the single-cell level. This document provides detailed protocols for assessing two key cellular responses to this compound treatment: apoptosis and cell cycle progression. The presented data, while representative of highly selective RET inhibitors, should be considered illustrative for this compound, as specific quantitative data for this compound was not publicly available at the time of this writing.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments on cancer cells treated with a selective RET inhibitor, illustrating the expected effects of this compound.

Table 1: Apoptosis Induction in RET-mutant Cancer Cells Treated with a Selective RET Inhibitor